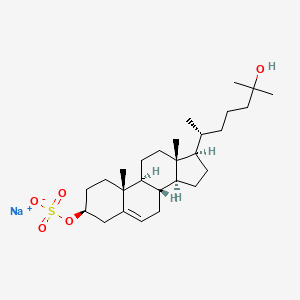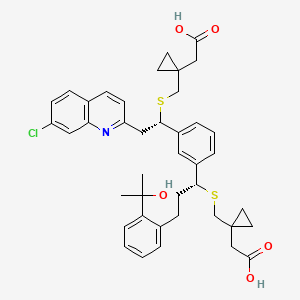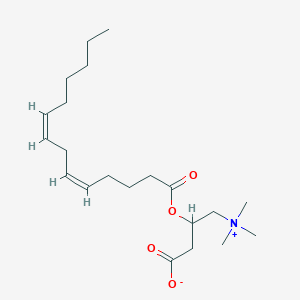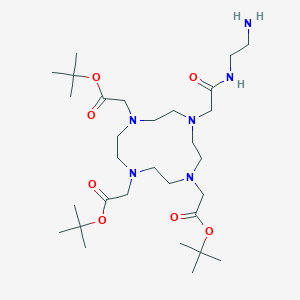
1,4-Bis(2,4,5-trimethoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2,4,5-trimethoxybenzyl)piperazine is a chemical compound characterized by the presence of two 2,4,5-trimethoxybenzyl groups attached to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(2,4,5-trimethoxybenzyl)piperazine can be synthesized through the reaction of 2,4,5-trimethoxybenzyl chloride with piperazine. The reaction typically occurs in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2,4,5-trimethoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
1,4-Bis(2,4,5-trimethoxybenzyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, coatings, and lubricants .
Mechanism of Action
The mechanism of action of 1,4-Bis(2,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(2,4,5-Trimethoxybenzyl)piperazine: A related compound with similar structural features but different biological activities.
1-(3,4,5-Trimethoxybenzyl)piperazine: Another structurally similar compound with distinct chemical properties and applications
Uniqueness
1,4-Bis(2,4,5-trimethoxybenzyl)piperazine is unique due to the presence of two 2,4,5-trimethoxybenzyl groups, which confer specific chemical and biological properties.
Properties
CAS No. |
510718-17-9 |
|---|---|
Molecular Formula |
C₂₄H₃₄N₂O₆ |
Molecular Weight |
446.54 |
Synonyms |
1,4-Bis[(2,4,5-trimethoxyphenyl)methyl]piperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






